(2,3-Bis(methylthio)phenyl)propanal is an organic compound characterized by the presence of two methylthio groups attached to a phenyl ring, along with a propanal functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The systematic classification of this compound falls under the category of aldehydes, specifically as a substituted aromatic aldehyde due to the presence of the phenyl group.
The synthesis of (2,3-Bis(methylthio)phenyl)propanal typically involves several steps:
The molecular formula for (2,3-Bis(methylthio)phenyl)propanal is , with a molecular weight of approximately 230.36 g/mol. The compound consists of:
CC(C=O)C1=C(C=C(C=C1)SC)SC
.(2,3-Bis(methylthio)phenyl)propanal can participate in various chemical reactions:
The mechanism of action for (2,3-Bis(methylthio)phenyl)propanal involves its interaction with biological targets, which may include enzymes or receptors influenced by the presence of methylthio substituents. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or influencing metabolic processes.
(2,3-Bis(methylthio)phenyl)propanal has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and practical applications in various scientific domains. Its unique structural features make it a valuable subject for further research and exploration in both academic and industrial settings.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1